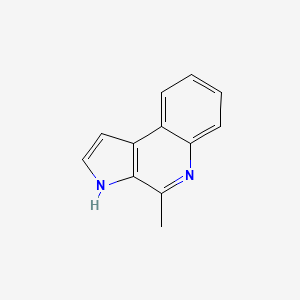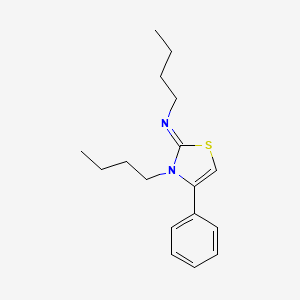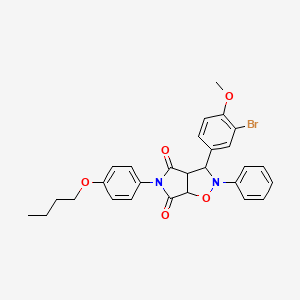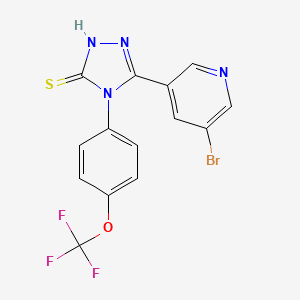
C11H15ClN6S3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C11H15ClN6S3 is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C11H15ClN6S3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
化学反应分析
Types of Reactions
C11H15ClN6S3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
C11H15ClN6S3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which C11H15ClN6S3 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
C11H15ClN6S3: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C11H15ClN6S2: Differing by one sulfur atom, this compound may have slightly different reactivity and applications.
The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical properties, making it valuable for certain specialized applications.
属性
分子式 |
C11H15ClN6S3 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC 名称 |
4-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-6-chloro-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H15ClN6S3/c1-4-5-6-19-10-16-17-11(21-10)20-9-14-7(12)13-8(15-9)18(2)3/h4-6H2,1-3H3 |
InChI 键 |
CIRUMWKGAOETMT-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NN=C(S1)SC2=NC(=NC(=N2)N(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)


![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)



![N-[(E)-hydrazinylidenemethyl]-1,4-dimethoxynaphthalene-2-carboxamide](/img/structure/B12618504.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
